S-Methyl-L-cysteine sulfoxide
Overview
Description
S-Methyl-L-cysteine sulfoxide is a sulfur-containing amino acid derivative found in various vegetables, particularly those belonging to the Brassicaceae and Alliaceae families, such as cabbages, leeks, garlic, and onions . This compound is known for its distinctive pungent aroma and taste, which contribute to the characteristic flavors of these vegetables . This compound functions as a phytoalexin, providing strong anti-microbial activity that helps prevent pathogenesis in growing plants . It has also been identified as a biomarker of cruciferous vegetable intake in human dietary studies .
Mechanism of Action
Target of Action
S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .
Mode of Action
The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .
Biochemical Pathways
SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .
Pharmacokinetics
It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .
Result of Action
The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.
Action Environment
The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .
Biochemical Analysis
Biochemical Properties
S-Methyl-L-cysteine sulfoxide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by altering glucose- and cholesterol-related enzymes, and improving hepatic and pancreatic β-cell function . It also raises antioxidant defenses which may help mitigate the oxidative damage observed in these pathologies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it increases bile acid and sterol excretion, alters glucose- and cholesterol-related enzymes, and improves hepatic and pancreatic β-cell function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low level this compound excretion via methylation of cysteine within endogenous glutathione, haemoglobin and other cysteine residues followed by subsequent cleavage and sulphur oxygenation .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine sulfoxide can be synthesized through the oxidation of S-methyl-L-cysteine using various oxidizing agents. One common method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as molybdenum or tungsten compounds . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as cruciferous and allium vegetables . The process includes steps like homogenization, filtration, and chromatographic separation to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: S-Methyl-L-cysteine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: Reduction of the sulfoxide back to S-methyl-L-cysteine.
Substitution: Nucleophilic substitution reactions involving the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed:
Oxidation: S-Methyl-L-cysteine sulfone.
Reduction: S-Methyl-L-cysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl-L-cysteine sulfoxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
S-Methyl-L-cysteine sulfoxide shares similarities with other sulfur-containing amino acids and derivatives, such as:
S-Methyl-L-cysteine: The reduced form of this compound.
S-Ethyl-L-cysteine: Another sulfur-containing amino acid derivative with similar properties.
Glucosinolates: Sulfur-containing compounds found in cruciferous vegetables that also exhibit health benefits.
Uniqueness: this compound is unique due to its dual role as both a phytoalexin and a compound with potential health benefits in humans. Its presence in higher concentrations compared to glucosinolates in certain vegetables highlights its significance .
Properties
CAS No. |
6853-87-8 |
---|---|
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylsulfinylpropanoic acid |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |
InChI Key |
ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |
SMILES |
CS(=O)CC(C(=O)O)N |
Isomeric SMILES |
CS(=O)C[C@H](C(=O)O)N |
Canonical SMILES |
CS(=O)CC(C(=O)O)N |
Appearance |
Solid powder |
melting_point |
163 °C |
32726-14-0 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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